[(2S)-1-(1-benzothiophen-5-yl)propan-2-yl](methyl)amine hydrochloride
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Overview
Description
(2S)-1-(1-benzothiophen-5-yl)propan-2-ylamine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a benzothiophene moiety, which is a sulfur-containing heterocycle, attached to a propan-2-yl group with a secondary amine functionality. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(1-benzothiophen-5-yl)propan-2-ylamine hydrochloride typically involves several key steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophenol and acetylene derivatives under acidic conditions.
Alkylation: The benzothiophene core is then alkylated using a suitable alkyl halide, such as 1-bromo-2-propanol, in the presence of a base like potassium carbonate.
Amination: The resulting intermediate undergoes amination with methylamine to introduce the amine functionality.
Salt Formation: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of (2S)-1-(1-benzothiophen-5-yl)propan-2-ylamine hydrochloride may involve continuous flow processes to enhance yield and purity. Optimized reaction conditions, such as temperature control, solvent selection, and catalyst use, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the amine group, converting it to an amine oxide under specific conditions.
Substitution: The benzothiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine oxides.
Substitution: Halogenated benzothiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2S)-1-(1-benzothiophen-5-yl)propan-2-ylamine hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features enable it to bind to specific proteins or enzymes, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, (2S)-1-(1-benzothiophen-5-yl)propan-2-ylamine hydrochloride is investigated for its pharmacological properties. It may exhibit activity against certain diseases, making it a potential lead compound for therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (2S)-1-(1-benzothiophen-5-yl)propan-2-ylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiophene moiety can engage in π-π stacking interactions, while the amine group can form hydrogen bonds, facilitating binding to target sites. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (2S)-1-(1-benzothiophen-5-yl)propan-2-ylamine hydrochloride
- (2S)-1-(1-benzothiophen-5-yl)propan-2-ylamine hydrochloride
Uniqueness
(2S)-1-(1-benzothiophen-5-yl)propan-2-ylamine hydrochloride is unique due to its specific substitution pattern on the benzothiophene ring and the presence of a secondary amine. This structural configuration imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
CAS No. |
2742623-76-1 |
---|---|
Molecular Formula |
C12H16ClNS |
Molecular Weight |
241.8 |
Purity |
95 |
Origin of Product |
United States |
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